molecular formula C19H21N3O4S2 B4510710 1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

Cat. No.: B4510710
M. Wt: 419.5 g/mol
InChI Key: QLBDINPYRZMLFY-UHFFFAOYSA-N
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Description

This compound features a pyrrolidin-2-one core substituted at position 1 with a phenyl group and at position 4 with a piperazine moiety linked via a carbonyl group to a thiophen-2-ylsulfonyl group.

Properties

IUPAC Name

1-phenyl-4-(4-thiophen-2-ylsulfonylpiperazine-1-carbonyl)pyrrolidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c23-17-13-15(14-22(17)16-5-2-1-3-6-16)19(24)20-8-10-21(11-9-20)28(25,26)18-7-4-12-27-18/h1-7,12,15H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLBDINPYRZMLFY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2CC(=O)N(C2)C3=CC=CC=C3)S(=O)(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one typically involves multiple steps, including the formation of the piperazine and pyrrolidinone rings, followed by the introduction of the phenyl and thiophen-2-ylsulfonyl groups. Common synthetic methods include:

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale reactions using automated systems to ensure consistency and purity. The use of continuous flow reactors and high-throughput screening can optimize reaction conditions and yield.

Mechanism of Action

The mechanism of action of 1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Pyrrolidin-2-one and Piperazine Moieties

  • S-61 and S-73 (Pyrrolidin-2-one derivatives): Structure: S-61 (1-{4-[4-(2-tolyl)piperazin-1-yl]butyl}pyrrolidin-2-one) and S-73 (1-{4-[4-(2,4-difluorophenyl)piperazin-1-yl]butyl}pyrrolidin-2-one) feature alkyl chains linking pyrrolidin-2-one to substituted piperazines. Activity: Both exhibit α1-adrenolytic, antiarrhythmic, and hypotensive effects. S-73 shows higher α1-adrenoceptor affinity due to electron-withdrawing fluorine substituents . Comparison: The target compound lacks the alkyl chain but includes a sulfonyl group, which may improve solubility and target specificity.
  • EP-40 (1-[2-hydroxy-3-[4-[(2-hydroxyphenyl)piperazin-1-yl]propyl]pyrrolidin-2-one): Activity: Demonstrates antiarrhythmic effects linked to α-adrenolytic and antioxidant properties but prolongs QTc intervals, indicating proarrhythmic risk . Comparison: The target compound’s thiophene sulfonyl group may mitigate oxidative stress compared to EP-40’s phenolic substituents.

Thiophene-Containing Piperazine Derivatives

  • Compound 27 (1-(4-phenylpiperidin-1-yl)-4-(thiophen-2-yl)butan-1-one): Structure: Features a thiophene linked via a butanone chain to a piperidine ring. Comparison: The absence of a sulfonyl group in Compound 27 may reduce electron-withdrawing effects, impacting receptor affinity.
  • MK38 (1-(4-phenylpiperazin-1-yl)-4-(thiophen-2-yl)butan-1-one): Structure: Similar to Compound 27 but with a piperazine ring.

Piperazine Derivatives with Diverse Aryl Substituents

  • 1-(4-Methoxyphenyl)-4-{[4-[3-(trifluoromethyl)phenyl]piperazinyl}carbonyl)pyrrolidin-2-one :

    • Structure : Substituted with a trifluoromethylphenyl group on piperazine.
    • Comparison : The trifluoromethyl group enhances lipophilicity, whereas the target’s thiophene sulfonyl group may improve aqueous solubility .
  • Compound 14 (1-(4-(4-nitrophenyl)piperazin-1-yl)-4-(thiophen-2-yl)butan-1-one) :

    • Structure : Includes a nitro group on the piperazine’s phenyl ring.
    • Activity : Nitro groups often confer electron-deficient properties, influencing redox activity.
    • Comparison : The target’s sulfonyl group may offer similar electron-withdrawing effects without nitro-related toxicity risks .

Data Tables

Compound Core Structure Key Substituents Reported Activity
Target Compound Pyrrolidin-2-one Thiophen-2-ylsulfonyl-piperazine N/A (Theoretical)
S-61 Pyrrolidin-2-one 4-(2-Tolyl)piperazine α1-Adrenolytic, Antiarrhythmic
EP-40 Pyrrolidin-2-one 4-(2-Hydroxyphenyl)piperazine Antiarrhythmic, QTc Prolongation
Compound 27 Butan-1-one 4-Phenylpiperidine, Thiophene Synthetic intermediate
MK38 Butan-1-one 4-Phenylpiperazine, Thiophene Synthetic intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one
Reactant of Route 2
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1-Phenyl-4-{[4-(thiophen-2-ylsulfonyl)piperazin-1-yl]carbonyl}pyrrolidin-2-one

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